molecular formula C19H22N6 B2357203 2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2415488-64-9

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2357203
CAS No.: 2415488-64-9
M. Wt: 334.427
InChI Key: FOEMYHGHIFYHER-UHFFFAOYSA-N
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Description

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of protein methyltransferases, which play a crucial role in regulating gene expression . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, thereby affecting various cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole include other heterocyclic compounds with similar ring structures. Some examples are:

These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-23-18-17(7-22-23)19(21-13-20-18)25-11-15-9-24(10-16(15)12-25)8-14-5-3-2-4-6-14/h2-7,13,15-16H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEMYHGHIFYHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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